Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a compound that features a pyrrolidine ring substituted with a thiophene group and an ethyl ester. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate typically involves the condensation of thiophene derivatives with pyrrolidine precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as suprofen and articaine, which have similar structural features and biological activities.
Pyrrolidine derivatives: Such as pyrrolidine-3-carboxylate, which shares the pyrrolidine ring structure.
Uniqueness
Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate is unique due to its combination of a thiophene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C12H17NO2S |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 1-methyl-4-thiophen-2-ylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-13(2)7-9(10)11-5-4-6-16-11/h4-6,9-10H,3,7-8H2,1-2H3 |
InChI Key |
NHABXMDRKROXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=CS2)C |
Origin of Product |
United States |
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